molecular formula C10H9Cl2N3O3S2 B12970391 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride

2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride

Cat. No.: B12970391
M. Wt: 354.2 g/mol
InChI Key: VRHMTWRPVKXYFN-UHFFFAOYSA-N
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Description

Thieno[3,2-d]pyrimidine Core Structure Analysis

The thieno[3,2-d]pyrimidine core is a bicyclic system comprising a fused thiophene and pyrimidine ring. The thiophene moiety (a five-membered aromatic ring with one sulfur atom) merges with the pyrimidine ring (a six-membered diazine) at positions 3 and 2, respectively, forming a planar, conjugated system. This fusion creates a rigid scaffold that enhances electronic delocalization, as evidenced by bond length uniformity in analogous structures:

Bond Type Average Length (Å) Source Compound
C–S (thiophene) 1.71 Thieno[3,2-d]pyrimidine
C–N (pyrimidine) 1.33 Thieno[3,2-d]pyrimidine
C–C (aromatic) 1.39 Thieno[3,2-d]pyrimidine

The chlorine atom at position 2 and the morpholino group at position 4 introduce electron-withdrawing and steric effects, respectively, altering the core’s reactivity. The sulfonyl chloride group at position 6 extends perpendicularly from the plane, creating a tetrahedral sulfur center.

Sulfonyl Chloride Functional Group Geometry

The sulfonyl chloride group (–SO₂Cl) exhibits a tetrahedral geometry around sulfur, with bond angles and lengths consistent with sp³ hybridization. Key parameters include:

Parameter Value Reference
S=O bond length 1.42 Å Sulfonyl halides
S–Cl bond length 2.05 Å Sulfonyl halides
O–S–O bond angle 119° Sulfonyl halides
Cl–S–O bond angle 106° Sulfonyl halides

The sulfonyl chloride’s electrophilic sulfur atom facilitates nucleophilic substitution reactions, a property critical for derivatization. The group’s orientation relative to the thienopyrimidine core is stabilized by resonance between the sulfur’s lone pairs and the aromatic system.

Morpholino Substituent Spatial Orientation

The morpholino group (C₄H₈NO) at position 4 adopts a chair conformation, minimizing steric strain. Nitrogen’s lone pair in the morpholine ring participates in weak hyperconjugation with the pyrimidine’s π-system, as inferred from similar morpholine-substituted thienopyrimidines. Key torsional angles between the morpholine and core include:

Torsional Angle Value Description
N–C₄–C₅–C₆ 55° Chair conformation
C₄–N–C₂–C₃ -120° Antiperiplanar alignment

The morpholine’s oxygen atom engages in hydrogen bonding with adjacent molecules in crystalline states, influencing packing efficiency.

Properties

Molecular Formula

C10H9Cl2N3O3S2

Molecular Weight

354.2 g/mol

IUPAC Name

2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidine-6-sulfonyl chloride

InChI

InChI=1S/C10H9Cl2N3O3S2/c11-10-13-6-5-7(20(12,16)17)19-8(6)9(14-10)15-1-3-18-4-2-15/h5H,1-4H2

InChI Key

VRHMTWRPVKXYFN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2SC(=C3)S(=O)(=O)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the thienopyrimidine core, followed by the introduction of the chloro and morpholine groups. The final step involves the sulfonylation reaction to introduce the sulfonyl chloride group.

    Preparation of Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thienopyrimidine ring.

    Introduction of Chloro and Morpholine Groups: The chloro group is typically introduced via chlorination reactions, while the morpholine ring is added through nucleophilic substitution reactions.

    Sulfonylation Reaction: The final step involves the reaction of the intermediate compound with a sulfonyl chloride reagent under anhydrous conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, choice of solvents, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Chloride Group

The sulfonyl chloride moiety (-SO₂Cl) undergoes nucleophilic substitution with amines, alcohols, and thiols under mild conditions, forming sulfonamides, sulfonate esters, or thiosulfonates.

Key Reactions:

Reaction TypeConditionsProductYield/NotesReference
Amine substitutionRoom temperature, inert solvent (e.g., CH₂Cl₂), base (e.g., Hunig’s base)Sulfonamide derivatives (e.g., with piperazine)High yield (82–97%)
Alcohol substitutionReflux in aprotic solvents (e.g., THF)Sulfonate estersRequires anhydrous conditions
HydrolysisAqueous NaOH or H₂OSulfonic acid derivativeRapid reaction at RT

Example : Reaction with 1-methylpiperazine in NMP with HBTU coupling agent yields sulfonamide-linked inhibitors of PI3K/Akt/mTOR pathways .

Substitution at the 2-Chloro Position

The 2-chloro group on the pyrimidine ring participates in aromatic nucleophilic substitution (SNAr) with amines or alkoxides under basic conditions.

Documented Transformations:

NucleophileConditionsProductApplicationReference
MorpholineEthanol, RT, 2–3 h4-Morpholino derivativesCore structure in kinase inhibitors
Piperidine derivativesDMF, 140–150°C, 8–10 hPiperidine-substituted analogsAnticancer agents
Hydrazine hydrate80% solution, refluxHydrazine intermediatePrecursor for heterocyclic coupling

Note : The electron-withdrawing sulfonyl chloride group enhances the electrophilicity of the 2-chloro position, accelerating SNAr reactions .

Electrophilic Aromatic Substitution

The thieno[3,2-d]pyrimidine core exhibits limited electrophilic substitution due to deactivation by the sulfonyl chloride group. Reactions primarily occur at the 7-position of the thiophene ring.

Observed Reactions:

ReactionReagent/ConditionsProductOutcomeReference
NitrationHNO₃/H₂SO₄, 0–5°C7-Nitro derivativeLow regioselectivity
HalogenationBr₂/FeCl₃7-Bromo derivativeRequires harsh conditions

Reduction and Oxidation Reactions

  • Reduction : Sodium borohydride (NaBH₄) in methanol reduces aldehydes or ketones in related intermediates but does not affect the sulfonyl chloride group .

  • Oxidation : The sulfonyl chloride group resists oxidation but can be converted to sulfonic acids via hydrolysis.

Coupling Reactions

The compound participates in cross-coupling reactions (e.g., Suzuki-Miyaura) at the 6-position when the sulfonyl chloride is converted to a boronic ester.

Example:

ReactionPartnerCatalyst/ConditionsProductUseReference
Suzuki couplingAryl boronic acidPd(PPh₃)₄, Na₂CO₃, DME/H₂OBiaryl derivativesKinase inhibitor synthesis

Mechanistic Insights

  • Kinase Inhibition : The sulfonyl chloride reacts covalently with lysine residues in ATP-binding pockets of PI3K isoforms (e.g., PI3Kδ), forming irreversible inhibitors.

  • Hydrolytic Stability : The sulfonyl chloride group is stable in anhydrous organic solvents but hydrolyzes rapidly in aqueous media to sulfonic acid, limiting its in vivo applications unless protected .

Scientific Research Applications

2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Reactivity/Applications Source
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride C₁₁H₁₀Cl₂N₃O₃S₂ -Cl (C2), morpholino (C4), -SO₂Cl (C6) Nucleophilic substitution (e.g., sulfonamide formation) Derived from analog synthesis
4-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride C₆H₂Cl₂N₂O₂S₂ -Cl (C4), -SO₂Cl (C6) Intermediate for sulfonamide drugs CID 43455753
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde C₁₁H₁₁ClN₃O₂S -Cl (C2), morpholino (C4), -CHO (C6) Reductive amination (e.g., with amines) Example 63, 64, 65
(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol C₁₁H₁₃ClN₃O₂S -Cl (C2), morpholino (C4), -CH₂OH (C6) Bromination (e.g., to -CH₂Br for alkylation) Reference Example 10
1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine C₁₃H₁₇ClN₄OS -Cl (C2), morpholino (C4), -CH₂NHCH₃ (C6) Targeted kinase inhibitors (e.g., PI3K/mTOR) Product C900576

4-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride

  • Structural Differences: Thienopyrimidine ring positions ([2,3-d] vs. [3,2-d]) alter electronic distribution and steric accessibility.
  • Reactivity: The sulfonyl chloride group enables sulfonamide formation, similar to the target compound. However, the absence of morpholino may increase electrophilicity at the sulfonyl chloride site .
  • Applications :
    • Used in synthesizing sulfonamide-based pharmaceuticals, leveraging its simpler structure for rapid derivatization.

2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde

  • Functional Group Contrast :
    • The aldehyde (-CHO) at C6 facilitates reductive amination with amines (e.g., piperidine, pyrrolidine) to form secondary amines, as demonstrated in Examples 63–65 .
    • Unlike sulfonyl chloride, the aldehyde is less reactive toward hydrolysis but participates in C–N bond formation.
  • Biological Relevance: Intermediate in synthesizing kinase inhibitors, where the morpholino group enhances solubility and target binding .

(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol

  • Reactivity Profile :
    • The -CH₂OH group is converted to -CH₂Br using PBr₃, enabling alkylation reactions (e.g., with piperazines) .
    • Less electrophilic than sulfonyl chloride, requiring harsher conditions for substitution.
  • Utility :
    • Key precursor for bromomethyl derivatives, which are intermediates in coupling reactions (e.g., with methanesulfonyl-piperazine) .

1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine

  • Used in drug discovery for its ability to interact with hydrophobic enzyme pockets .
  • Comparison with Sulfonyl Chloride :
    • The amine group allows for acid-base interactions, whereas sulfonyl chloride prioritizes covalent bond formation (e.g., with nucleophiles like amines or alcohols).

Biological Activity

2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core with a sulfonyl chloride functional group, which enhances its reactivity. Its molecular formula is C10H10ClN3O2SC_{10}H_{10}ClN_3O_2S with a molecular weight of approximately 283.734 g/mol. The presence of the morpholine moiety contributes to its pharmacological properties.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor activity . Studies have shown cytotoxic effects against various cancer cell lines, including:

  • H460 (lung cancer)
  • HT-29 (colon cancer)
  • MDA-MB-231 (breast cancer)

The mechanism of action is believed to involve the inhibition of specific kinases or enzymes critical for cancer cell proliferation, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . In vitro studies demonstrated moderate to strong antibacterial activity against strains such as:

  • Salmonella typhi
  • Bacillus subtilis

These findings suggest potential applications in treating bacterial infections .

Enzyme Inhibition

In addition to its antimicrobial effects, this compound has shown promise as an enzyme inhibitor . It has been tested for its inhibitory effects on:

  • Acetylcholinesterase (AChE)
  • Urease

These activities indicate its potential use in managing conditions like Alzheimer's disease and other enzyme-related disorders .

Synthesis and Evaluation

Several studies have synthesized derivatives of this compound to evaluate their biological activities. For instance, a study synthesized new pyrimidine derivatives and assessed their anthelmintic activity using Pheretima posthuma. The results indicated significant anthelmintic effects, particularly from certain derivatives .

Comparative Analysis

A comparative analysis of similar compounds highlights the unique properties of this compound:

Compound NameCAS NumberSimilarity IndexKey Features
4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)morpholine63894-67-70.64Contains thienopyrimidine core; lacks sulfonyl chloride.
4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)morpholine16234-15-40.60Similar structure but different substituents; no sulfonamide functionality.
2,4-Dichlorothieno[3,2-d]pyrimidine16234-14-30.60Contains two chlorine atoms; lacks morpholine attachment.

This table illustrates how structural variations influence biological activity and therapeutic potential .

Q & A

Q. Table 1: Key Safety Parameters

ParameterRequirementSource
PPEGloves, goggles, lab coat, mask
Waste TypeHalogenated/organic solvents
Reaction VentilationFume hood or glove box

Basic: What is a standard synthetic route for this compound?

Methodological Answer:
A representative method involves:

Reaction Setup: Combine phosphoryl chloride (1.4 mL, 15.1 mmol) with 5-chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one (150 mg, 0.756 mmol) under reflux at 100°C for 1.5 hours .

Workup: Quench with ice-water, extract with dichloromethane, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure .

Characterization: Confirm purity via LCMS (m/z 217 [M+H]⁺) and HPLC (retention time: 1.03 min) .

Q. Table 2: Synthetic Conditions Comparison

ParameterPatent Method Alternative Method
ReagentPOCl₃Nitrophenoxy coupling agent
Temperature100°C80–120°C (gradient)
Key Analytical ToolLCMS/HPLCNMR/XRD

Basic: How is the compound characterized post-synthesis?

Methodological Answer:

  • Mass Spectrometry (LCMS): Determine molecular weight (m/z 217 [M+H]⁺) and fragmentation patterns .
  • Chromatography (HPLC): Assess purity using reverse-phase C18 columns (e.g., 1.03 min retention time under TFA-modified conditions) .
  • Crystallography: For structural confirmation, use single-crystal X-ray diffraction (XRD) to resolve bond angles and substituent orientations, as demonstrated in pyrimidine derivative studies .

Advanced: How can reaction yields be optimized during derivative synthesis?

Methodological Answer:

  • Reagent Stoichiometry: Adjust molar ratios (e.g., POCl₃ excess) to drive chlorination to completion .
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF) for sulfonylation steps to enhance reactivity .
  • Coupling Reactions: For intermediates like 4-sulfonylaniline, employ Pd-catalyzed cross-coupling under inert atmospheres (Ar/N₂) to minimize side reactions .
  • Temperature Gradients: Optimize stepwise heating (e.g., 80°C → 120°C) to balance reaction rate and byproduct formation .

Advanced: How to resolve contradictions between NMR and XRD structural data?

Methodological Answer:

Cross-Validation: Compare NMR chemical shifts (e.g., chloro-substituent δ ~7.5 ppm) with XRD bond lengths (e.g., C-Cl ~1.72 Å) to identify discrepancies .

Dynamic Effects: Use variable-temperature NMR to assess conformational flexibility (e.g., morpholine ring puckering) that may explain spectral broadening .

Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to correlate experimental XRD geometries with NMR chemical environments .

Q. Table 3: Data Contradiction Analysis Workflow

StepTechniquePurpose
Initial AnalysisXRD vs. NMRIdentify bond/angle mismatches
Conformational StudyVT-NMRDetect dynamic effects
Computational SupportDFT ModelingValidate electronic structure

Advanced: What methods are used to study reactivity in coupling reactions?

Methodological Answer:

  • Suzuki-Miyaura Coupling: React with aryl boronic acids using Pd(PPh₃)₄ catalyst in THF/H₂O (3:1) at 80°C for 12 hours .
  • Nucleophilic Substitution: Replace sulfonyl chloride with amines (e.g., morpholine) in DCM at 0°C → RT for 24 hours .
  • Kinetic Monitoring: Track reaction progress via in-situ IR spectroscopy (C=O stretch at ~1700 cm⁻¹) or LCMS .

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